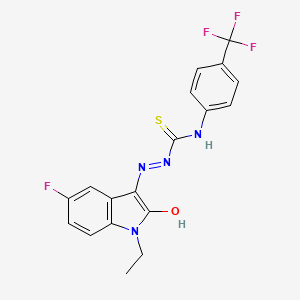
Hsv-1/hsv-2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsv-1/hsv-2-IN-1 is a compound designed to inhibit the replication of herpes simplex virus types 1 and 2. Herpes simplex virus type 1 primarily causes oral herpes, while herpes simplex virus type 2 is mainly responsible for genital herpes. Both types of herpes simplex virus are highly prevalent and can cause recurrent infections. This compound is a promising antiviral agent that targets these viruses, potentially reducing the frequency and severity of outbreaks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hsv-1/hsv-2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires specific reagents, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to monitor the reaction conditions, intermediate products, and final compound. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Hsv-1/hsv-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the functional groups of the compound, potentially enhancing its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperatures and pressures.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with unique chemical and biological properties. These derivatives are studied for their potential to inhibit herpes simplex virus replication more effectively.
Aplicaciones Científicas De Investigación
Hsv-1/hsv-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: Researchers investigate the compound’s effects on viral replication and its interactions with cellular components.
Medicine: this compound is explored as a potential therapeutic agent for treating herpes simplex virus infections, reducing the frequency and severity of outbreaks.
Industry: The compound’s antiviral properties make it a candidate for inclusion in topical creams, ointments, and other pharmaceutical formulations.
Mecanismo De Acción
Hsv-1/hsv-2-IN-1 exerts its antiviral effects by targeting specific proteins and enzymes involved in the replication of herpes simplex virus. The compound inhibits the viral DNA polymerase, preventing the synthesis of viral DNA and thereby halting the replication process. Additionally, this compound interferes with the assembly and release of new viral particles, reducing the spread of the virus within the host.
Comparación Con Compuestos Similares
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another nucleoside analog with a similar mechanism of action.
Uniqueness of Hsv-1/hsv-2-IN-1: this compound is unique in its ability to inhibit both herpes simplex virus type 1 and type 2 with high specificity and potency. Unlike other antiviral agents, this compound has shown promising results in reducing the frequency of viral reactivation and minimizing the development of drug resistance.
Propiedades
Fórmula molecular |
C18H14F4N4OS |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
1-(1-ethyl-5-fluoro-2-hydroxyindol-3-yl)imino-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C18H14F4N4OS/c1-2-26-14-8-5-11(19)9-13(14)15(16(26)27)24-25-17(28)23-12-6-3-10(4-7-12)18(20,21)22/h3-9,27H,2H2,1H3,(H,23,28) |
Clave InChI |
ZRIUIVFMUCYHHS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)F)C(=C1O)N=NC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
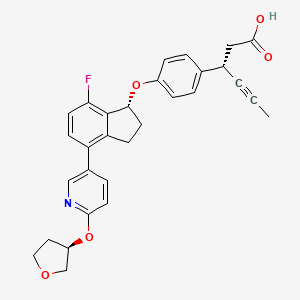
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
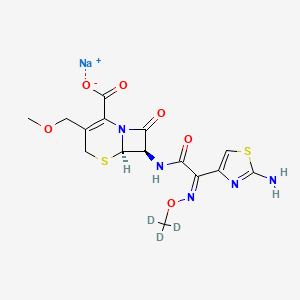

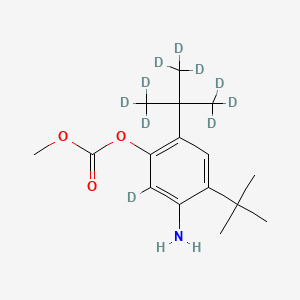
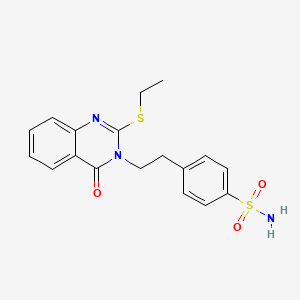
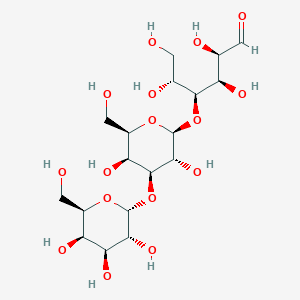
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

